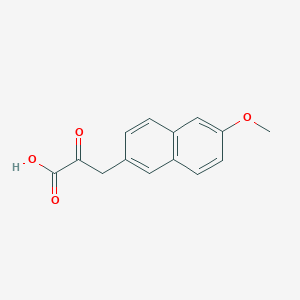
5-Amino-1-(2,2-difluoroethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(2,2-difluoroethyl)indolin-2-one is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.2 g/mol . This compound belongs to the indolinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,2-difluoroethyl)indolin-2-one typically involves the reaction of indolin-2-one derivatives with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification and quality control, to meet the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(2,2-difluoroethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced indolinone derivatives, and substituted indolinone compounds .
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(2,2-difluoroethyl)indolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: Compounds such as indole-3-acetic acid and indole-2-carboxylic acid share structural similarities with 5-Amino-1-(2,2-difluoroethyl)indolin-2-one.
Indolinone derivatives: Compounds like 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one are structurally related.
Uniqueness
This compound is unique due to the presence of the 2,2-difluoroethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole and indolinone derivatives, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H10F2N2O |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
5-amino-1-(2,2-difluoroethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H10F2N2O/c11-9(12)5-14-8-2-1-7(13)3-6(8)4-10(14)15/h1-3,9H,4-5,13H2 |
InChI-Schlüssel |
LRZMDJFPPQXBGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)









